![molecular formula C19H20F2N2O B5746531 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as DF4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DF4 is a small molecule that belongs to the class of diarylethanones and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it has been proposed that 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone exerts its biological effects by modulating various signaling pathways. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to exhibit various biochemical and physiological effects. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the production of ROS in cells. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and exert its biological effects. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone is also relatively stable and can be stored for extended periods without significant degradation. However, 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone also has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro assays. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone also has poor bioavailability, which can limit its efficacy in vivo.
Orientations Futures
1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has shown significant potential for therapeutic applications, and several future directions can be explored to further understand its biological effects. One possible direction is to investigate the molecular targets of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone and elucidate its mechanism of action. Another direction is to develop more potent analogs of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone that can exhibit improved efficacy and bioavailability. Additionally, the use of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone in combination with other drugs or therapies can be explored to enhance its therapeutic effects. Finally, the development of novel drug delivery systems can be explored to improve the bioavailability and efficacy of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 2,5-difluorobenzyl chloride with 4-(4-aminophenyl)piperazine in the presence of a base. The resulting intermediate is then treated with 4-fluoroacetophenone to obtain the final product. The synthesis of 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone is relatively simple and can be carried out in a few steps with high yield.
Applications De Recherche Scientifique
1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the production of reactive oxygen species (ROS) in cells. 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)15-2-5-18(6-3-15)23-10-8-22(9-11-23)13-16-12-17(20)4-7-19(16)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUANXBNLRUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)
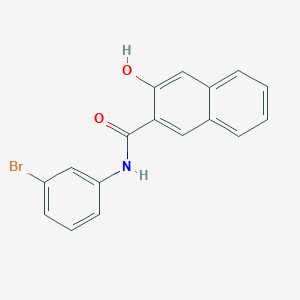

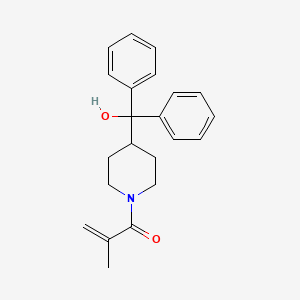
![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)

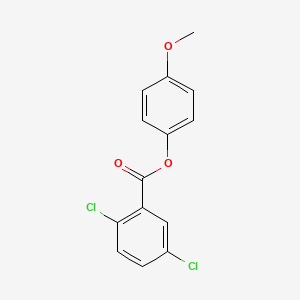
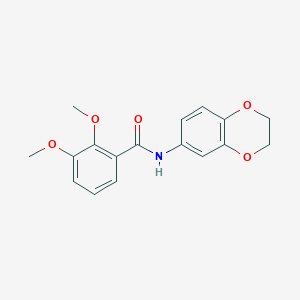
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
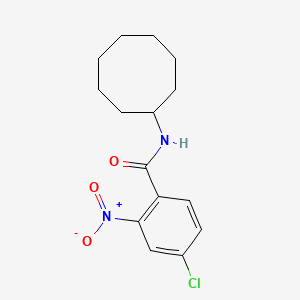
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)